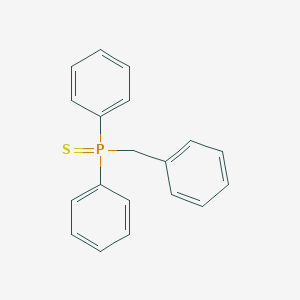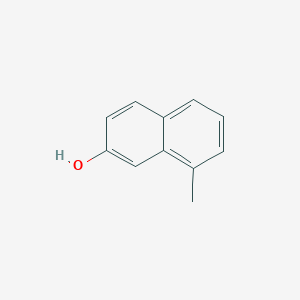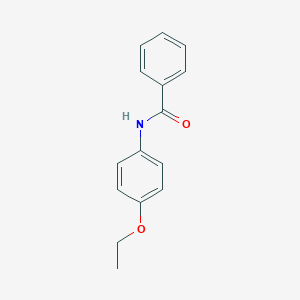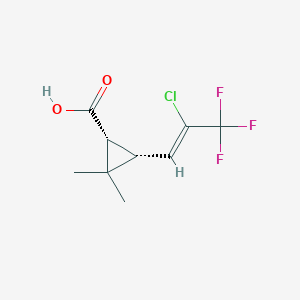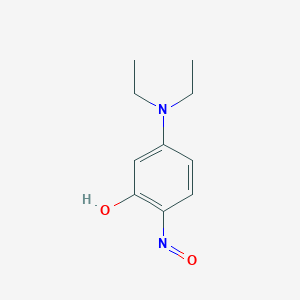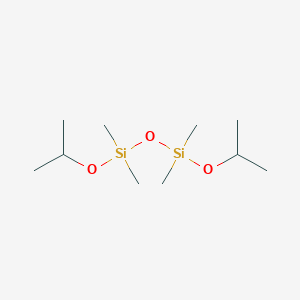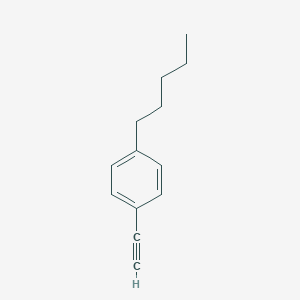![molecular formula C28H49ClN3O2S B106216 N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide CAS No. 18118-66-6](/img/structure/B106216.png)
N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide, also known as SCH-23390, is a potent and selective dopamine D1 receptor antagonist. It is widely used in scientific research to study the role of dopamine in various physiological and pathological processes.
Wirkmechanismus
N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide acts as a competitive antagonist at dopamine D1 receptors, which are mainly located in the brain. By blocking the binding of dopamine to these receptors, N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide reduces the activity of dopaminergic neurons and the release of dopamine in the brain.
Biochemische Und Physiologische Effekte
N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of dopamine-mediated cAMP production, the modulation of ion channels and transporters, and the regulation of gene expression. These effects are thought to underlie the role of dopamine D1 receptors in different physiological and pathological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide in lab experiments is its high selectivity and potency for dopamine D1 receptors, which allows for precise and specific manipulation of the dopaminergic system. However, its use is limited by its poor solubility in aqueous solutions and its potential to interact with other receptors and signaling pathways.
Zukünftige Richtungen
There are several future directions for research on N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide, including the development of more potent and selective dopamine D1 receptor antagonists, the investigation of its effects on other neurotransmitter systems and brain regions, and the exploration of its therapeutic potential for various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide involves several steps, including the condensation of 2-chlorobenzaldehyde with piperidine, followed by the reaction of the resulting imine with hexadecylamine and then with sulfonamide. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide has been extensively used in scientific research to investigate the role of dopamine D1 receptors in various physiological and pathological processes, such as learning and memory, drug addiction, and schizophrenia. It has also been used to study the effects of other drugs on dopamine D1 receptors.
Eigenschaften
CAS-Nummer |
18118-66-6 |
|---|---|
Produktname |
N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide |
Molekularformel |
C28H49ClN3O2S |
Molekulargewicht |
526.2 g/mol |
IUPAC-Name |
N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide |
InChI |
InChI=1S/C28H48ClN3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-25-35(33,34)31-30-28(32-23-18-15-19-24-32)26-21-16-17-22-27(26)29/h16-17,21-22,31H,2-15,18-20,23-25H2,1H3/b30-28+ |
InChI-Schlüssel |
BRRMAQWVYIJRQU-SJCQXOIGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C(\C1=CC=CC=C1Cl)/N2CCCCC2 |
SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NN=C(C1=CC=CC=C1Cl)N2CCCCC2 |
Kanonische SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NN=C(C1=CC=CC=C1Cl)N2CCCCC2 |
Andere CAS-Nummern |
18118-66-6 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



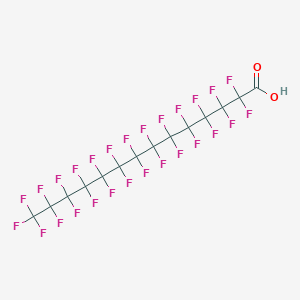
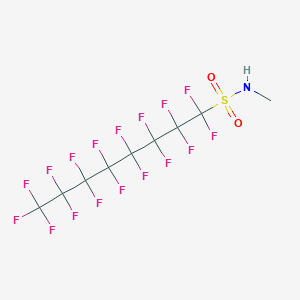
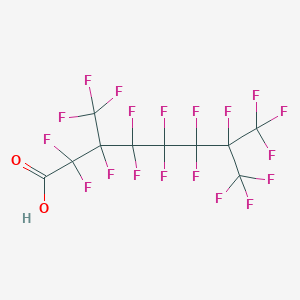

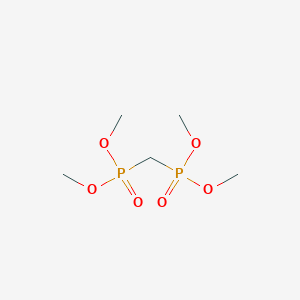
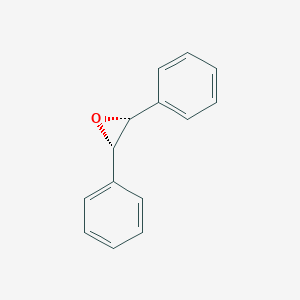
![1-[(E)-2-nitroprop-1-enyl]naphthalene](/img/structure/B106152.png)
